molecular formula C6H11N3O B1276875 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 51546-08-8

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1276875
CAS No.: 51546-08-8
M. Wt: 141.17 g/mol
InChI Key: ANQYOZSPKNDFPD-UHFFFAOYSA-N
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Description

2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intelligence Way from Eco-friendly Synthesis Strategy of New Heterocyclic Pyrazolic Carboxylic α-Amino Esters

This study focuses on the eco-friendly synthesis of new pyrazolyl α-amino esters derivatives. The research involves computational studies to ensure the feasibility of the reactions, followed by the establishment of economical synthesis strategies. These strategies yield new active biomolecules via the O-alkylation reaction between methyl α-azidoglycinate N-benzoylated and primary pyrazole alcohols, achieving overall yields of 73.5% to 87%. The synthesized heterocyclic systems are characterized by 1H NMR, 13C NMR, and MS techniques, demonstrating good correlation between experimental and computational studies (Mabrouk et al., 2020).

Hydrogen-Bonded Structures

Two Isomeric Reaction Products

This research explores the hydrogen-bonded structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate. The study reveals complex hydrogen-bonded sheets and chains, highlighting the molecule's polarized molecular-electronic structure and its hydrogen-bonding capabilities (Portilla et al., 2007).

Biological and Chemical Properties

Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives

This study synthesizes and characterizes various pyrazole derivatives, investigating their biological activity against breast cancer and microbes. The structural analysis is complemented by theoretical calculations of physical and chemical properties, providing insights into the origin of biological activity (Titi et al., 2020).

Cytotoxic Activity

New Synthesis of Two Tridentate Bipyrazolic Compounds and Their Cytotoxic Activity

This paper reports the synthesis of two new tridentate bipyrazolic compounds and examines their cytotoxic properties in vitro on two tumor cell lines. The study assesses the concentration required to induce 50% of lysis (IC50) and finds a strong dependence of cytotoxic activity on the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQYOZSPKNDFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407559
Record name 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51546-08-8
Record name 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 16.7 g (0.22 mol) of β-hydroxyethylhydrazine and the mixture was then heated at reflux for 12 hours. The n-pentanol was subsequently distilled off under reduced pressure. A thick oil was obtained, which crystallizes by addition of 150 cm3 of isopropyl ether. A beige solid was obtained, which was filtered off on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a beige solid, the melting point of which was from 66 to 68° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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